molecular formula C28H20Br2O B515054 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene

1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene

Katalognummer: B515054
Molekulargewicht: 532.3g/mol
InChI-Schlüssel: GMNVPANOTJWJLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8610~3,8~0~11,16~]heptadeca-3,5,7,11,13,15-hexaene is a complex organic compound known for its unique structural properties

Vorbereitungsmethoden

The synthesis of 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8610~3,8~0~11,16~]heptadeca-3,5,7,11,13,15-hexaene involves multiple steps, typically starting with the formation of the core tetracyclic structureThe reaction conditions, such as temperature and solvent, are carefully controlled to ensure the selective bromination of the desired positions on the molecule .

Analyse Chemischer Reaktionen

1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The phenyl groups can undergo oxidation to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene include:

The uniqueness of 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8610~3,8~

Eigenschaften

Molekularformel

C28H20Br2O

Molekulargewicht

532.3g/mol

IUPAC-Name

1,10-dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.03,8.011,16]heptadeca-3,5,7,11,13,15-hexaene

InChI

InChI=1S/C28H20Br2O/c29-27-23-17-9-10-18-24(23)28(30,31-27)26(20-13-5-2-6-14-20)22-16-8-7-15-21(22)25(27)19-11-3-1-4-12-19/h1-18,25-26H

InChI-Schlüssel

GMNVPANOTJWJLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4(C5=CC=CC=C5C2(O4)Br)Br)C6=CC=CC=C6

Kanonische SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4(C5=CC=CC=C5C2(O4)Br)Br)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.